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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butene

Cat. No.: B12662574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 2-Methyl-1-phenyl-1-butene, with a focus on its relevance to

chemical research and drug development.

Chemical Structure and Formula
2-Methyl-1-phenyl-1-butene is an organic compound with the chemical formula C₁₁H₁₄.[1][2]

Its structure consists of a butene chain with a methyl group at the second carbon and a phenyl

group at the first carbon. This substitution pattern gives rise to two geometric isomers: (E)-2-
Methyl-1-phenyl-1-butene and (Z)-2-Methyl-1-phenyl-1-butene.

Chemical Structures:

(E)-2-Methyl-1-phenyl-1-butene: The phenyl group and the ethyl group are on opposite

sides of the double bond.

(Z)-2-Methyl-1-phenyl-1-butene: The phenyl group and the ethyl group are on the same

side of the double bond.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-1-phenyl-1-butene is presented

in the table below. It is a colorless to slightly yellow liquid with a characteristic pungent odor.[3]
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It is soluble in common organic solvents such as alcohols, ethers, and ketones.[3]

Property Value Reference(s)

Molecular Formula C₁₁H₁₄ [1][2]

Molecular Weight 146.23 g/mol [1][2]

Appearance
Colorless to slightly yellow

liquid
[3]

Odor Pungent [3]

Boiling Point ~200-204 °C [3]

Melting Point -38 to -36 °C [3]

Density ~0.9 g/cm³ [3]

CAS Number 56253-64-6 [1][2]

Spectroscopic Data
The characterization of (E) and (Z) isomers of 2-Methyl-1-phenyl-1-butene is achieved

through various spectroscopic techniques. A summary of available data is provided below.

Spectroscopic Data
(E)-2-Methyl-1-phenyl-1-

butene

(Z)-2-Methyl-1-phenyl-1-

butene

¹H NMR
Specific peak assignments

require experimental data.

Specific peak assignments

require experimental data.

¹³C NMR
Available in spectral

databases.[2]

Available in spectral

databases.[4]

IR Spectroscopy
Available in spectral

databases.

Available in spectral

databases.[4]

Mass Spectrometry (GC-MS)
Molecular ion (M⁺) peak at m/z

146.[2]

Molecular ion (M⁺) peak at m/z

146.[4]
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Experimental Protocols: Stereoselective Synthesis
The stereoselective synthesis of the (E) and (Z) isomers of 2-Methyl-1-phenyl-1-butene can

be achieved using well-established olefination reactions. The choice of reagents and reaction

conditions dictates the stereochemical outcome.

Synthesis of (E)-2-Methyl-1-phenyl-1-butene via the
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of (E)-

alkenes with high stereoselectivity.[1][5][6] The reaction involves a phosphonate-stabilized

carbanion reacting with a ketone.

Reaction Scheme:

Detailed Methodology:

Preparation of the Phosphonate Reagent: The required phosphonate reagent, diethyl (1-

methylpropyl)phosphonate, can be synthesized via the Michaelis-Arbuzov reaction of 2-

bromobutane with triethyl phosphite.

Ylide Formation: The phosphonate is deprotonated using a strong base, such as sodium

hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like

tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g.,

nitrogen or argon).

Olefination Reaction: Propiophenone is added dropwise to the solution of the phosphonate

carbanion at a controlled temperature, typically ranging from 0 °C to room temperature.

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or

ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, and concentrated under reduced pressure. The crude product is then

purified by flash column chromatography on silica gel to yield the pure (E)-isomer.
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Synthesis of (Z)-2-Methyl-1-phenyl-1-butene via the
Wittig Reaction
The Wittig reaction, particularly with non-stabilized ylides, generally favors the formation of (Z)-

alkenes.[7][8][9]

Reaction Scheme:

Detailed Methodology:

Preparation of the Phosphonium Salt: Ethyltriphenylphosphonium bromide is prepared by the

reaction of triphenylphosphine with ethyl bromide in a suitable solvent like toluene or

acetonitrile.

Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g.,

THF) under an inert atmosphere. A strong, non-nucleophilic base, such as n-butyllithium (n-

BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), is added at low temperature (e.g., -78

°C or 0 °C) to generate the ylide, which is typically a deeply colored solution.

Olefination Reaction: Propiophenone is added to the ylide solution at low temperature. The

reaction mixture is then allowed to warm to room temperature and stirred until completion.

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride. The product is extracted with an organic solvent. The combined organic

extracts are washed, dried, and concentrated. The crude product, which contains

triphenylphosphine oxide as a byproduct, is purified by column chromatography to isolate the

(Z)-isomer.

Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and analysis of 2-Methyl-
1-phenyl-1-butene isomers.
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Caption: A generalized workflow for the synthesis and subsequent analysis of 2-Methyl-1-
phenyl-1-butene isomers.

Applications in Drug Development
While 2-Methyl-1-phenyl-1-butene itself is primarily used as a chemical intermediate, the

broader 2-phenyl-1-butene scaffold is of interest in medicinal chemistry.[3] The introduction of

various functional groups onto this core structure can lead to compounds with diverse

pharmacological activities.

The phenylbutene moiety can serve as a lipophilic fragment that can interact with hydrophobic

pockets in biological targets. The double bond offers a site for further chemical modification,

and the methyl group can influence the compound's conformation and metabolic stability.

Research into related structures has shown that phenylalkene derivatives can exhibit a range

of biological activities, including but not limited to:

Anti-inflammatory Effects: Phenylbutene derivatives have been investigated for their potential

as anti-inflammatory agents.
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Anticancer Properties: Certain compounds containing a phenylalkene scaffold have been

explored for their cytotoxic effects on cancer cell lines.

Receptor Modulation: The 2-phenyl scaffold has been incorporated into molecules designed

to interact with specific receptors, such as serotonin receptors.[10][11][12]

The synthesis of libraries of 2-Methyl-1-phenyl-1-butene derivatives allows for structure-

activity relationship (SAR) studies, which are crucial in the lead optimization phase of drug

discovery.

Analytical Methodologies
The analysis of 2-Methyl-1-phenyl-1-butene, particularly the separation and quantification of

its (E) and (Z) isomers, is typically performed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an effective method for

separating the volatile (E) and (Z) isomers. The use of a suitable capillary column, often with

a polar stationary phase, can achieve baseline separation. Mass spectrometry provides

definitive identification based on the fragmentation patterns of the isomers.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the

separation of the isomers. A normal-phase or reverse-phase column can be used, and the

choice of the mobile phase is critical for achieving good resolution.

This technical guide provides a foundational understanding of 2-Methyl-1-phenyl-1-butene for

researchers and professionals in the chemical and pharmaceutical sciences. The synthetic

protocols and analytical methods described herein serve as a starting point for further

investigation and application of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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